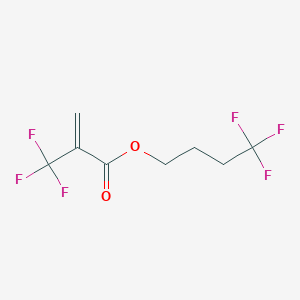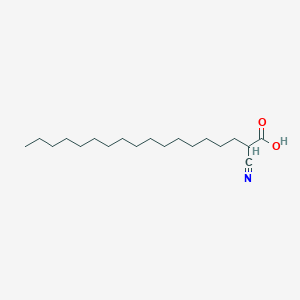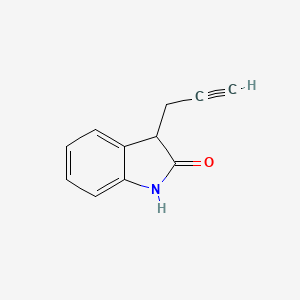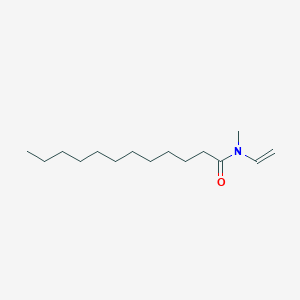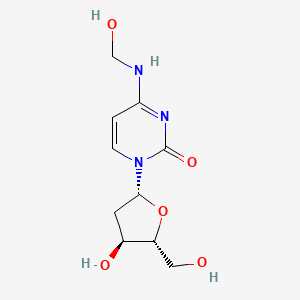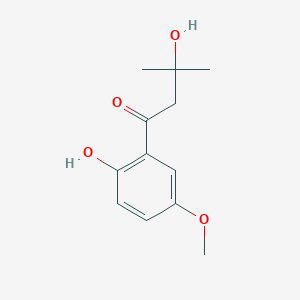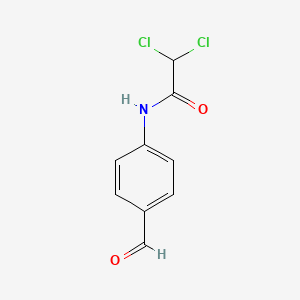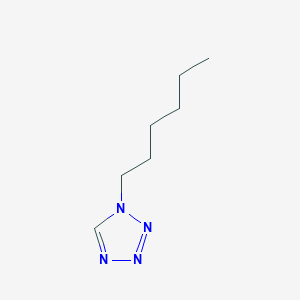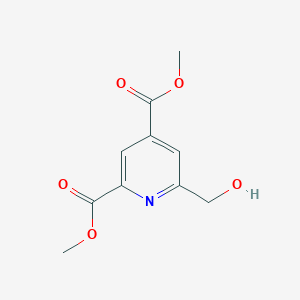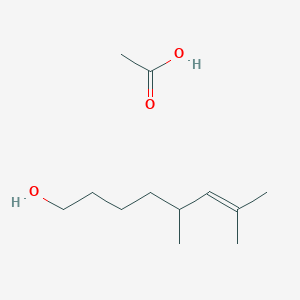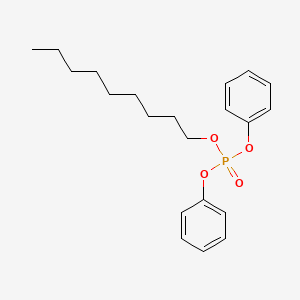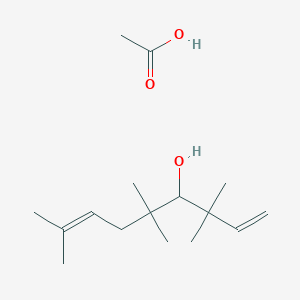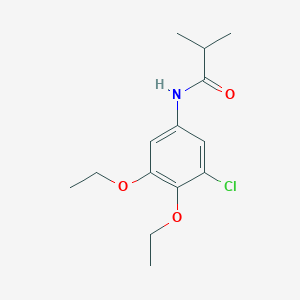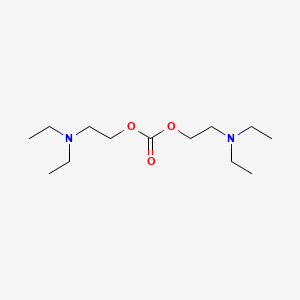![molecular formula C17H39FN2O3Si B14352991 N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine CAS No. 90375-68-1](/img/structure/B14352991.png)
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine is a compound that belongs to the class of organosilanes. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its dual functional groups: a fluorohexyl group and a triethoxysilyl group. These functional groups confer unique properties to the compound, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 1,2-ethanediamine with 6-fluorohexyl bromide under basic conditions to form N1-(6-fluorohexyl)ethane-1,2-diamine. This intermediate is then reacted with 3-(triethoxysilyl)propyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The fluorohexyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Hydrolysis of the triethoxysilyl group can be carried out using water or aqueous acid/base solutions.
Major Products
Oxidation: Oxidized derivatives of the fluorohexyl group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Siloxane-linked polymers or networks.
科学研究应用
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to promote adhesion between different materials, forming hybrid materials.
Biology: Utilized in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
作用机制
The mechanism of action of N1-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with hydroxyl groups on surfaces, forming stable siloxane linkages. This property is particularly useful in applications requiring strong adhesion and durability .
相似化合物的比较
Similar Compounds
3-(Triethoxysilyl)propyl isocyanate: Another organosilane with similar silane functionality but different reactivity due to the isocyanate group.
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but with two silane groups, offering different bonding capabilities.
Uniqueness
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine is unique due to the presence of both a fluorohexyl group and a triethoxysilyl group. This combination provides a balance of hydrophobicity and reactivity, making it versatile for various applications. The fluorohexyl group imparts hydrophobic properties, while the triethoxysilyl group allows for strong bonding with substrates.
属性
CAS 编号 |
90375-68-1 |
|---|---|
分子式 |
C17H39FN2O3Si |
分子量 |
366.6 g/mol |
IUPAC 名称 |
N-(6-fluorohexyl)-N'-(3-triethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H39FN2O3Si/c1-4-21-24(22-5-2,23-6-3)17-11-14-20-16-15-19-13-10-8-7-9-12-18/h19-20H,4-17H2,1-3H3 |
InChI 键 |
ACNVLLNIDYCFBP-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNCCNCCCCCCF)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


